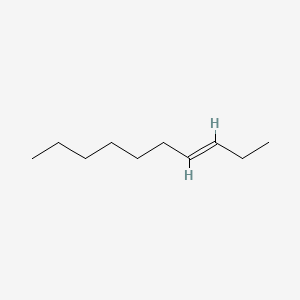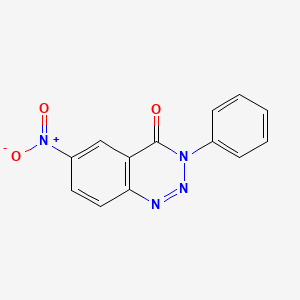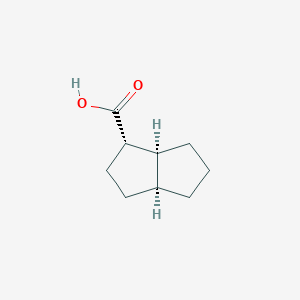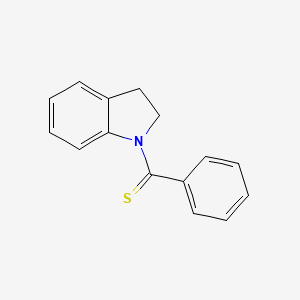
trans-3-Decene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for preparing trans-3-Decene is through the dehydration of 3-decanol. This reaction typically involves heating the alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions must be carefully controlled to favor the formation of the trans isomer over the cis isomer.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 3-decyl halides. This can be achieved using strong bases such as potassium hydroxide or sodium ethoxide under reflux conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of decane. This process involves passing decane over a dehydrogenation catalyst at high temperatures, typically in the range of 400-600°C. The catalyst used can be a metal oxide such as chromium oxide or a supported metal catalyst like platinum on alumina.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3-Decene can undergo oxidation reactions to form epoxides, diols, or carbonyl compounds. Common oxidizing agents include potassium permanganate, osmium tetroxide, and peracids.
Reduction: The compound can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides. It can also react with hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form alkyl halides.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes. This reaction can be catalyzed by Ziegler-Natta catalysts or metallocene catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant, or peracids in organic solvents.
Reduction: Hydrogen gas with palladium on carbon, platinum on carbon, or nickel catalysts.
Addition: Bromine in carbon tetrachloride, hydrogen chloride in anhydrous conditions, or hydrogen bromide in the presence of peroxides.
Major Products:
Oxidation: Epoxides, diols, aldehydes, or ketones.
Reduction: Decane.
Addition: Dihalides or alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-3-Decene is used as a starting material in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including alcohols, halides, and epoxides.
Biology and Medicine: While this compound itself is not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest. For example, epoxides derived from this compound can be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its polymerization products can be used in the manufacture of various polymeric materials.
Wirkmechanismus
The mechanism of action of trans-3-Decene in chemical reactions typically involves the interaction of the carbon-carbon double bond with various reagents. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. In addition reactions, the double bond reacts with halogens or hydrogen halides to form addition products.
Vergleich Mit ähnlichen Verbindungen
cis-3-Decene: The cis isomer of 3-Decene, where the hydrogen atoms attached to the carbon atoms of the double bond are on the same side.
1-Decene: An isomer of 3-Decene with the double bond located at the first carbon atom.
2-Decene: An isomer of 3-Decene with the double bond located at the second carbon atom.
Uniqueness: trans-3-Decene is unique in its linear structure due to the trans configuration of the double bond. This gives it different physical and chemical properties compared to its cis isomer and other positional isomers. For example, this compound typically has a higher melting point and lower solubility in polar solvents compared to cis-3-Decene. Its reactivity in chemical reactions can also differ due to the spatial arrangement of the atoms.
Eigenschaften
IUPAC Name |
(E)-dec-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19150-21-1 |
Source


|
| Record name | trans-3-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)

